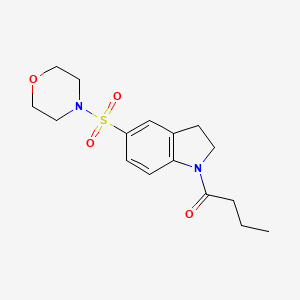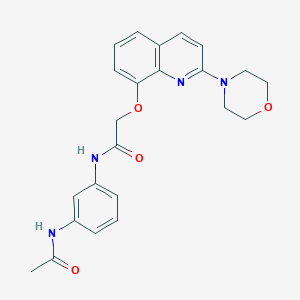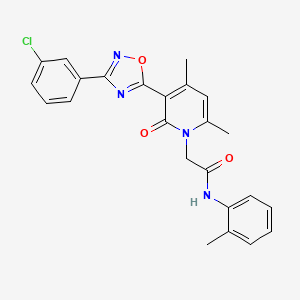
5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H11F3N4O2 and its molecular weight is 372.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Potential
Research has identified the compound's relevance in pharmacological studies, particularly in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, derivatives of 1,3,4-oxadiazole and pyrazole have been evaluated for their binding and inhibitory effects across several assays, demonstrating moderate to potent effects in tumor inhibition and anti-inflammatory potential. One study highlighted the computational and pharmacological evaluation of such derivatives, revealing significant interactions with targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), indicating their broad therapeutic applications (Faheem, 2018).
Another aspect of research has focused on the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives bearing different moieties, demonstrating significant cytotoxic activity against various cancer cell lines. These findings suggest the potential of such compounds as anticancer agents, with some derivatives showing promising IC50 values in specific cancer cell types (Puthiyapurayil et al., 2012).
Material Science Applications
In the realm of material science, particularly in the development of organic light-emitting diodes (OLEDs), derivatives of 1,3,4-oxadiazole have been synthesized and employed as electron-transporting and exciton-blocking materials. These derivatives exhibit high electron mobilities and are utilized in blue, green, and red phosphorescent OLEDs, contributing to reduced driving voltages and enhanced efficiency and stability of the devices. The structural properties of these molecules, including their electron mobility and triplet energy gap, have been correlated with their efficiency, demonstrating their utility in advancing OLED technology (Shih et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole' involves the reaction of 4-(trifluoromethoxy)benzohydrazide with 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of phosphorus oxychloride to form 5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole.", "Starting Materials": [ "4-(trifluoromethoxy)benzohydrazide", "3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide", "Phosphorus oxychloride" ], "Reaction": [ "To a solution of 4-(trifluoromethoxy)benzohydrazide (1.0 g, 4.3 mmol) in dry dichloromethane (20 mL) was added 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide (1.2 g, 6.5 mmol) and triethylamine (1.0 mL, 7.2 mmol). The mixture was stirred at room temperature for 10 min.", "Phosphorus oxychloride (0.8 mL, 8.6 mmol) was added dropwise to the reaction mixture over a period of 30 min at 0°C. The reaction mixture was then stirred at room temperature for 2 h.", "The reaction mixture was poured into ice-cold water (50 mL) and the resulting solid was filtered and washed with water. The crude product was purified by column chromatography on silica gel using ethyl acetate/hexane (1:4) as eluent to afford the desired product as a white solid (yield: 70%)." ] } | |
Numéro CAS |
2034236-39-8 |
Formule moléculaire |
C18H11F3N4O2 |
Poids moléculaire |
372.307 |
Nom IUPAC |
5-(5-phenyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H11F3N4O2/c19-18(20,21)26-13-8-6-12(7-9-13)16-23-17(27-25-16)14-10-22-24-15(14)11-4-2-1-3-5-11/h1-10H,(H,22,24) |
Clé InChI |
NPQYMTZKUKGKTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)
![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)


![N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3012058.png)


![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)
![(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide](/img/structure/B3012066.png)
![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)

![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)

